3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine
Description
The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine features a pyrrolidine core substituted with a 2,3-dihydrobenzofuran moiety at the 3-position and a 4-methoxyphenyl ethanesulfonyl group at the 1-position.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-25-20-5-2-16(3-6-20)10-13-27(23,24)22-11-8-19(15-22)17-4-7-21-18(14-17)9-12-26-21/h2-7,14,19H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEIVRHELQUXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- T3D3499 (2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylethanimidic acid): Shares the 2,3-dihydrobenzofuran-pyrrolidine scaffold but substitutes the sulfonyl group with a diphenylethanimidic acid moiety. This modification likely enhances hydrogen-bonding capacity but reduces hydrophobicity compared to the target compound. Notably, T3D3499 is associated with neuroactive properties, suggesting the benzofuran-pyrrolidine framework may influence central nervous system targets .
C12H10N2O3 (1491131-49-7) :
A simpler analogue lacking the sulfonyl and methoxyphenyl groups. Its reduced molecular weight (230.23 g/mol) and absence of bulky substituents may improve bioavailability but diminish target specificity .
Functional Analogues
SKF-96365 (TRPC Channel Inhibitor) :
Contains a 4-methoxyphenyl group and imidazole core, unlike the pyrrolidine-sulfonyl system in the target compound. SKF-96365’s inhibition of TRPC channels highlights the role of methoxyphenyl groups in modulating ion channel activity, a property that may extend to the target compound .Pyrrolo[2,3-b]pyridine Derivatives :
Compounds like 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine () demonstrate that methoxy and aromatic substitutions enhance binding to hydrophobic pockets in enzymes or receptors. However, the pyrrolidine ring in the target compound may confer greater conformational flexibility compared to rigid pyrrolopyridine cores .
Key Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 407.47* | 4-Methoxyphenyl sulfonyl, dihydrobenzofuran | N/A | Hypothesized ion channel modulation |
| T3D3499 | 454.54 | Diphenylethanimidic acid | N/A | Neuroactive (predicted) |
| C12H10N2O3 (1491131-49-7) | 230.23 | Benzofuran, pyrrolidine | 95 | Undocumented |
| SKF-96365 | 529.07 | 4-Methoxyphenyl, imidazole | N/A | TRPC channel inhibition |
*Calculated based on molecular formula.
Structure-Activity Relationships (SAR)
- Methoxy Groups : The 4-methoxyphenyl group in SKF-96365 and the target compound enhances lipid solubility and membrane penetration, critical for interacting with intracellular targets .
- Sulfonyl vs. Carboxylic Groups : Sulfonyl groups (target compound) improve metabolic stability compared to carboxylic acids (T3D3499), which may undergo faster clearance .
- Rigidity vs. Flexibility : Pyrrolidine’s flexibility (target compound) vs. pyrrolopyridine’s rigidity () could influence binding kinetics to dynamic targets like G-protein-coupled receptors .
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